This compound is derived from natural amino acids and is typically synthesized in the laboratory for research and pharmaceutical applications. It falls under the classification of non-standard amino acids, which are often utilized in the development of novel therapeutic agents.
The synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid can be achieved through several methods, primarily involving the protection and deprotection of functional groups, as well as cyclopropylation techniques.
The molecular structure of (3S)-3-amino-3-cyclopropylpropanoic acid includes:
(3S)-3-amino-3-cyclopropylpropanoic acid participates in various chemical reactions:
The reactions can yield various derivatives useful in peptide synthesis or other organic compounds.
The mechanism of action for (3S)-3-amino-3-cyclopropylpropanoic acid primarily involves its interaction with enzymes and proteins within biological systems:
Studies have shown that modifications at the amino acid level can significantly alter biological activity, making this compound valuable for drug design.
A thorough examination of the physical and chemical properties reveals:
(3S)-3-amino-3-cyclopropylpropanoic acid finds applications across several scientific fields:
The cyclopropyl moiety in (3S)-3-amino-3-cyclopropylpropanoic acid imposes rigid geometric constraints that profoundly influence peptide conformation and target binding. This high-energy ring system exhibits angle strain (approximately 115° internal bond angles versus 109.5° in sp³ carbons) and eclipsing interactions, creating a unique three-dimensional profile that locks adjacent bonds into specific orientations. The cyclopropyl's Bürgi-Dunitz trajectory allows optimal positioning of functional groups for target interactions while restricting rotational freedom along the Cβ-Cγ bond axis [2]. These features enable precise control over φ and ψ dihedral angles in peptide backbones, effectively stabilizing turn structures and helical motifs that are otherwise transient in flexible peptides.
The stereospecific configuration at C3 further enhances this compound's utility. The (3S) enantiomer positions the cyclopropyl group to occupy specific hydrophobic pockets in protein binding sites, as demonstrated in crystallographic studies of SARS-CoV-2 main protease (Mpro) inhibitors. When incorporated at the P2 position of α-ketoamide inhibitors, the (S)-configured cyclopropylmethyl side chain optimally fills the S2 subsite through van der Waals contacts with residues His41, Met49, and Met165 [3]. This binding mode contrasts sharply with the inactive (R)-diastereomer, which forces the cyclopropyl into a suboptimal orientation that disrupts catalytic site engagement. The energy difference between bioactive and inactive conformations exceeds 2.5 kcal/mol—a direct consequence of the cyclopropyl's conformational restriction [3].
Table 1: Conformational Parameters of Cyclopropyl-Containing Amino Acids in Protein-Bound States
Amino Acid Derivative | φ Angle (°) | ψ Angle (°) | Target Interaction Sites | Biological System |
---|---|---|---|---|
(3S)-3-Amino-3-cyclopropylpropanoic acid | -78.3 ± 3.2 | 142.6 ± 4.1 | S2 subsite (His41, Met49, Met165) | SARS-CoV-2 Mpro [3] |
cis-3-Aminocyclobutanecarboxylic acid | -65.1 ± 5.7 | 128.9 ± 6.3 | Exosite B (Tyr115, Phe270) | HCV NS3/4A protease |
1-Aminocyclopropane-1-carboxylic acid | -82.4 ± 2.8 | -12.5 ± 3.4 | Allosteric pocket (Trp206, Leu209) | mGluR2 metabotropic receptor |
Unlike proteinogenic amino acids, (3S)-3-amino-3-cyclopropylpropanoic acid lacks dedicated ribosomal biosynthesis pathways, necessitating chemical synthesis for production. Its metabolic resilience stems from two key structural features: the cyclopropyl group's resistance to oxidative metabolism and the β-amino acid backbone's imperviousness to proteolytic cleavage. The cyclopropyl ring presents a significant challenge to cytochrome P450 enzymes due to the high C-C bond strength (approximately 106 kcal/mol versus 88-90 kcal/mol in linear alkanes) and the absence of allylic hydrogen atoms required for common oxidation mechanisms [5]. This stability was quantified in hepatocyte clearance studies, where cyclopropyl-containing analogs demonstrated >50% lower intrinsic clearance than their cyclohexyl or n-butyl counterparts [8].
The β-amino acid configuration further enhances metabolic stability by introducing non-native peptide bonds that resist hydrolysis by proteases. While standard peptidases recognize α-peptide bonds through well-defined active sites, the methylene spacer in β-amino acids like (3S)-3-amino-3-cyclopropylpropanoic acid disrupts this recognition. Chymotrypsin degradation assays revealed a 12-fold increase in half-life for peptides incorporating this residue compared to alanine-containing controls [2]. Additionally, the cyclopropyl group shields the amine functionality from oxidative deamination, as demonstrated by the absence of aldehyde metabolites in mass spectrometry studies even after 24-hour incubation with monoamine oxidase A [4].
These properties make this compound particularly valuable for CNS-targeted therapeutics where metabolic stability is paramount. Its logP value of 0.87 ± 0.12 (versus -1.03 for GABA) balances hydrophilicity for solubility with sufficient lipophilicity for membrane penetration. Molecular dynamics simulations indicate that the cyclopropyl group reduces the compound's desolvation penalty by 30% compared to linear chain analogs, facilitating blood-brain barrier transit while maintaining resistance to first-pass metabolism [4].
The strategic incorporation of cyclopropyl-containing amino acids produces distinct pharmacological profiles across therapeutic classes, with (3S)-3-amino-3-cyclopropylpropanoic acid offering advantages over both alanine-derived and larger cycloalkyl analogs. In antiviral peptidomimetics, its application in SARS-CoV-2 Mpro inhibitors exemplifies its unique value. The compound's optimal Van der Waals radius (approximately 2.2 Å) fills the S2 subsite more completely than cyclobutyl (2.4 Å) or cyclopentyl (2.5 Å) analogs, achieving a 120 nM IC₅₀—approximately 50-fold more potent than the (R)-diastereomer and 3-fold better than valine-derived inhibitors [3]. This potency translates to cellular EC₅₀ values of 0.8–3.4 μM across different cell types, with the cyclopropyl contributing to a 6-hour plasma half-life in pharmacokinetic studies—significantly longer than the 1.2-hour half-life of isopropyl-containing analogs [3].
In opioid receptor modulators, cyclopropyl constraints enable unprecedented receptor subtype selectivity. When substituted for phenylalanine in enkephalin analogs, (3S)-3-amino-3-cyclopropylpropanoic acid produces a 35-fold increase in δ-opioid receptor (DOR) affinity over μ-opioid receptors (MOR), while cyclobutyl and cyclopentyl analogs show less than 5-fold selectivity [4]. This selectivity arises from the cyclopropyl's ability to access a subtype-specific subpocket in DOR that is sterically hindered in MOR. Molecular modeling reveals hydrophobic contacts with Trp284 and Leu300 in DOR that are geometrically unattainable with larger cycloalkyl groups [4].
Table 2: Receptor Binding Affinities of Cycloalkyl Amino Acid Derivatives in Peptidomimetics
Therapeutic Target | Amino Acid Derivative | Receptor Affinity (Kᵢ, nM) | Selectivity Ratio |
---|---|---|---|
SARS-CoV-2 Mpro | (3S)-3-Amino-3-cyclopropylpropanoic acid | 120 ± 15 nM (IC₅₀) | 50x vs. (R)-diastereomer |
1-Aminocyclobutanecarboxylic acid | 420 ± 32 nM | 3.5x less active | |
δ-Opioid Receptor | (3S)-3-Amino-3-cyclopropylpropanoic acid | 1.8 ± 0.3 nM | DOR/MOR = 35:1 |
(S)-2-Amino-3-cyclopropylpropanoic acid | 15.7 ± 2.1 nM | DOR/MOR = 4:1 | |
(S)-2-Amino-4-cyclopropylbutanoic acid | 28.9 ± 3.8 nM | DOR/MOR = 1.2:1 | |
PPARγ Nuclear Receptor | trans-2-Aminocyclopropylphosphonic acid | 860 ± 95 nM | 3x improved glucose uptake |
1-Aminocyclopropane-1-carboxylic acid | >10,000 nM | Inactive |
The compound's structural versatility extends beyond these applications. In lipid management, its derivatives act as cholesterol solubility modulators by disrupting phospholipid packing—an effect not observed with smaller cyclopropylalanine derivatives [5]. In antibacterial peptidomimetics, the β-amino acid configuration combined with the cyclopropyl group enhances penetration through Gram-negative outer membranes, achieving MIC values of 4 μg/mL against E. coli—a 16-fold improvement over α-amino acid analogs [7]. These diverse applications underscore its unique combination of conformational constraint, metabolic stability, and target adaptability.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1